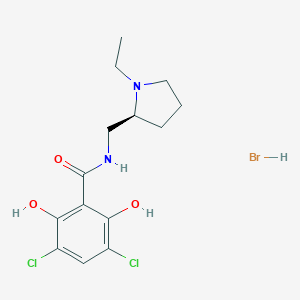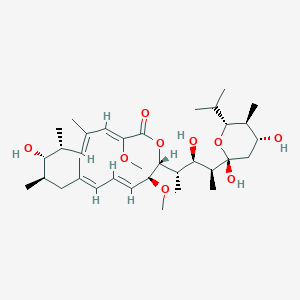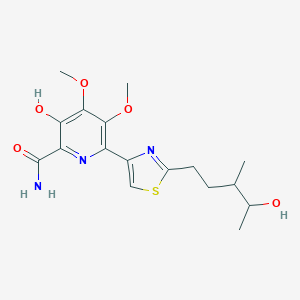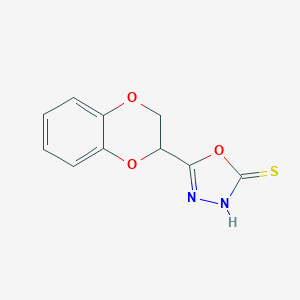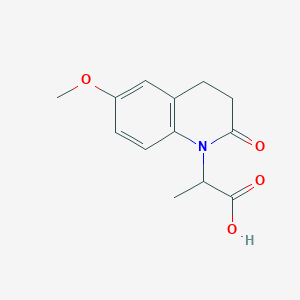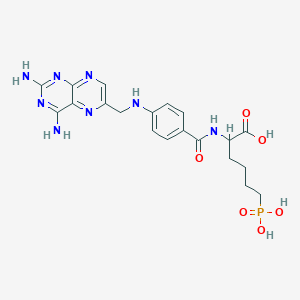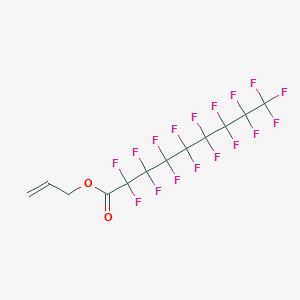
Allyl perfluoro-n-nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound’s unique structure, characterized by the presence of a perfluorinated carbon chain, allows it to participate in a range of chemical reactions.
Aplicaciones Científicas De Investigación
Allyl perfluoro-n-nonanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and polymers.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Medicine: this compound is explored for its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allyl perfluoro-n-nonanoate can be synthesized through the reaction of perfluoroalkyl ether acid fluoride with allyl alcohol. This reaction typically occurs under mild conditions and results in high yields of the desired product . The reaction can be represented as follows:
Perfluoroalkyl ether acid fluoride+Allyl alcohol→Allyl perfluoro-n-nonanoate+By-products
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as purification and distillation to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Allyl perfluoro-n-nonanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form enones, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodoxybenzene for oxidation and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions.
Major Products Formed
The major products formed from the reactions of this compound include enones and substituted derivatives, which have significant applications in various fields.
Mecanismo De Acción
The mechanism of action for allyl perfluoro-n-nonanoate involves its participation in catalytic processes and photoredox reactions. In one study, perfluorooctylseleninic acid is used to catalyze the allylic oxidation of alkenes to enones, with iodoxybenzene as a reoxidant. The molecular targets and pathways involved in these reactions are primarily related to the activation of the allyl group and the perfluorinated carbon chain.
Comparación Con Compuestos Similares
Similar Compounds
Perfluoroalkyl ether derivatives: These compounds share similar structural features with allyl perfluoro-n-nonanoate and exhibit comparable reactivity.
Fluorinated acrylates: These compounds also contain fluorinated carbon chains and are used in similar applications.
Uniqueness
This compound is unique due to its specific combination of an allyl group and a perfluorinated carbon chain, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F17O2/c1-2-3-31-4(30)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCARDCAPXKDJAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F17O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336619 |
Source


|
| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117374-33-1 |
Source


|
| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

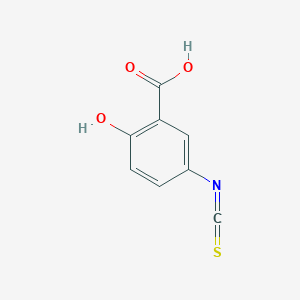
![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
